

Application Notes and Protocols for Neokestose Production Using Immobilized Enzymes

Author: BenchChem Technical Support Team. **Date:** December 2025

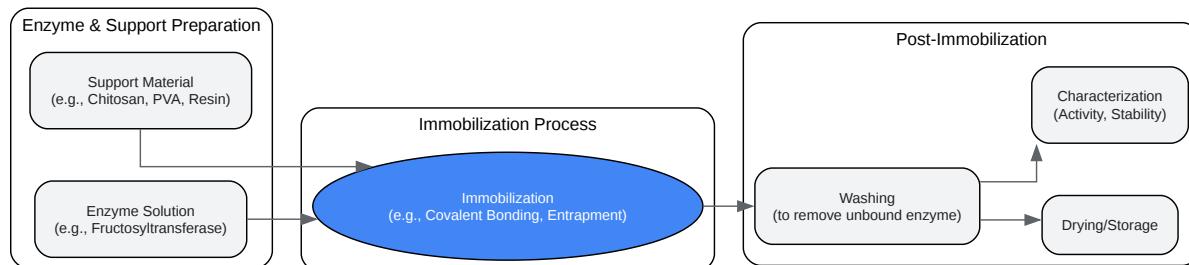
Compound of Interest

Compound Name: Neokestose

Cat. No.: B12072389

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Neokestose, a type of fructooligosaccharide (FOS), is a prebiotic, low-calorie sweetener with significant potential in the food and pharmaceutical industries. Its synthesis is catalyzed by fructosyltransferases, which transfer a fructose unit from sucrose to a sucrose molecule at the C-6 hydroxyl group of the glucose residue. The use of immobilized enzymes for **neokestose** production offers several advantages over free enzymes, including enhanced stability, reusability, and simplified product purification, making the process more cost-effective and suitable for continuous industrial applications.^{[1][2][3]} This document provides detailed application notes and protocols for the production of **neokestose** using various immobilized enzyme systems.

Key Enzymes and Immobilization Strategies

The primary enzymes utilized for **neokestose** synthesis are β -fructofuranosidases and fructosyltransferases, particularly those with high transfructosylating activity.^[4] Several immobilization techniques have been successfully employed to enhance the stability and reusability of these enzymes. Common methods include entrapment, covalent bonding, and adsorption.^{[1][3][5]}

Enzyme Immobilization Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for enzyme immobilization.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on **neokestose** and fructooligosaccharide (FOS) production using immobilized enzymes.

Table 1: **Neokestose** and FOS Production Yields

Enzyme	Immobilization Support	Substrate Concentration	Neokestose Concentration	Total FOS Yield	Reference
β -fructofuranosidase (Xd-INV)	Polyvinyl alcohol (PVA) hydrogel	600 g/L sucrose	59.1 g/L	18.9% (w/w)	[6]
Fructosyltransf erase (1-FFT)	ECR8285 resin	Not specified	Not specified	47.02 ± 3.02% (in cascade)	[7]
Fructosyltransf erase	Chitosan particles	600 g/L sucrose	Not specified	55% (g FOS/g initial sucrose)	[8]
Phaffia rhodozyma cells	Chitosan-coated alginate	1.170 mol/l sucrose	Maximum concentration achieved	Not specified	[9]

Table 2: Operational Stability of Immobilized Enzymes

Enzyme	Immobilization Support	Reuse Cycles	Activity Retention	Reference
β -fructofuranosidase (Xd-INV)	Polyvinyl alcohol (PVA) hydrogel	7 cycles (26 h each)	Preserved initial activity	[6]
Fructosyltransferase	Chitosan particles	50 cycles (100 min each)	No significant loss of activity	[8]
Fructosyltransferase	Corncob	2 cycles	53% retention in the second cycle	[10]
Levansucrase	Chitosan beads	10 cycles	Over 75% retention	[11]
β -fructofuranosidase & Glucose Oxidase	Sol-gel encapsulation	15 cycles	78.5% retention	[12][13]

Experimental Protocols

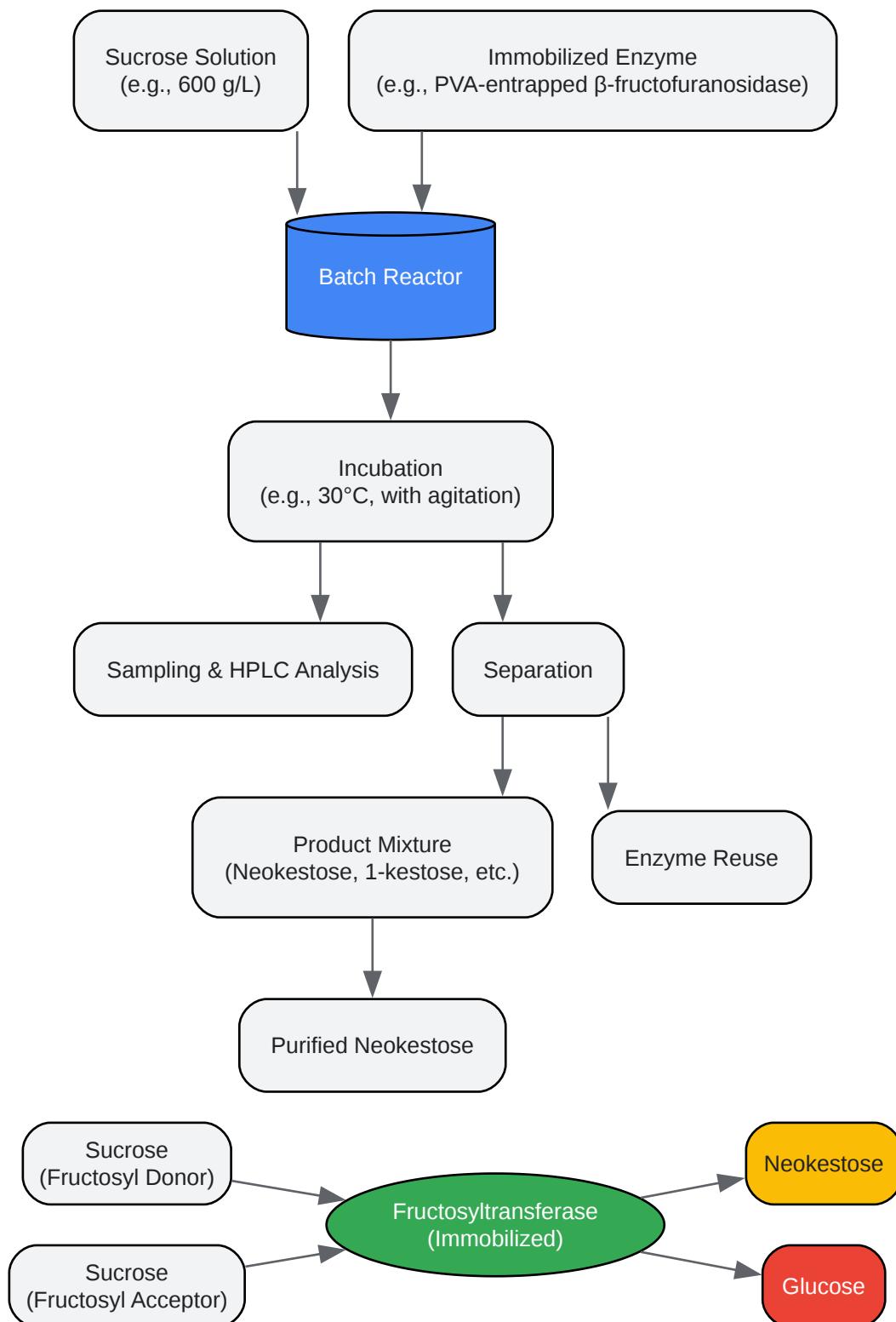
Protocol 1: Neokestose Production using β -fructofuranosidase Entrapped in Polyvinyl Alcohol (PVA)

This protocol is based on the methodology for immobilizing β -fructofuranosidase from *Xanthophyllomyces dendrorhous* (Xd-INV) for neo-FOS production.[6]

Materials:

- Recombinant β -fructofuranosidase (pXd-INV) expressed in *Pichia pastoris*
- Polyvinyl alcohol (PVA)
- Sodium sulfate solution
- Boric acid solution
- Sucrose

- Sodium acetate buffer (pH 5.0)


Enzyme Immobilization Procedure:

- Prepare an aqueous solution of PVA.
- Mix the pXd-INV enzyme solution with the PVA solution.
- Drop the mixture into a sodium sulfate solution to form lenticular particles.
- Transfer the particles to a boric acid solution for hardening.
- Wash the resulting immobilized enzyme particles thoroughly with buffer to remove any residual chemicals.

Neokestose Production in a Batch Reactor:

- Prepare a reaction mixture containing 600 g/L sucrose in sodium acetate buffer (pH 5.0).
- Add the PVA-immobilized pXd-INV to the sucrose solution.
- Incubate the reaction at 30°C with gentle agitation.
- Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition using High-Performance Liquid Chromatography (HPLC).
- The reaction can be run for up to 26 hours.^[6] At the end of the reaction, the immobilized enzyme can be recovered for reuse.

Batch Reactor Workflow for **Neokestose** Production

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production, properties, and applications of fructosyltransferase: a current appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. thaiscience.info [thaiscience.info]
- 12. Effective production of lactosucrose using β -fructofuranosidase and glucose oxidase co-immobilized by sol-gel encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Neokestose Production Using Immobilized Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12072389#neokestose-production-using-immobilized-enzymes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com